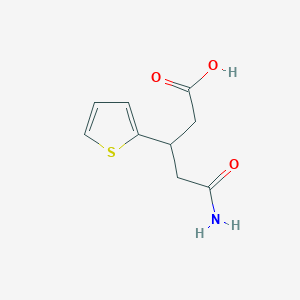

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Descripción general

Descripción

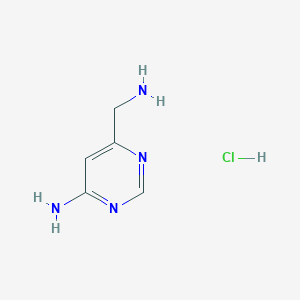

“5-Amino-5-oxo-3-(2-thienyl)pentanoic acid” is an organic compound that contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 Thiophene .

Synthesis Analysis

The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.Molecular Structure Analysis

The molecular structure of “5-Amino-5-oxo-3-(2-thienyl)pentanoic acid” includes a five-membered ring, a carboxylic acid group, a primary amide group, a hydroxyl group, and a Thiophene .Chemical Reactions Analysis

This compound belongs to the class of organic compounds known as glutamine and derivatives. These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .Physical And Chemical Properties Analysis

The compound has a linear formula of C9H10O3S and a molecular weight of 198.242 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 Thiophene .Aplicaciones Científicas De Investigación

Biochemical Research Applications

Enzyme Interaction Studies

- Research on enzyme interactions, particularly with pyruvate kinase, has shown the utility of structurally related compounds in probing the reactivity and modification of specific amino acid residues within enzymes. For example, a study demonstrated how a derivative of 5-chloro-4-oxopentanoic acid could alkylate rabbit muscle pyruvate kinase, highlighting its potential as a biochemical tool for studying enzyme mechanisms (Chalkley & Bloxham, 1976).

Metal-Complex Formation for IR Detection

- The synthesis and structure of W(CO)5 complexes with derivatives similar to 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been investigated, providing a basis for developing IR-detectable metal–carbonyl tracers for amino functions. Such complexes are useful in labeling amino acids, showcasing applications in chemical biology and materials science (Kowalski et al., 2009).

Synthetic Route Exploration

- Studies on the synthesis of bioactive compounds, such as antibiotics, have highlighted methods to generate key intermediates and products from pentanoic acid derivatives. This research contributes to the development of synthetic methodologies with applications in drug discovery and organic synthesis (Liang et al., 2016).

Medicinal Chemistry Applications

Inhibitor Design for Therapeutic Targets

- Compounds structurally related to 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid have been used in designing inhibitors for enzymes such as nitric oxide synthases. This approach aids in the development of therapeutic agents for conditions associated with enzyme dysregulation (Ulhaq et al., 1998).

Matrix Metalloproteinase Inhibition

- Research into pentanoic acid derivatives has led to the identification of potent inhibitors of matrix metalloproteinase-2 (MMP-2), which play a role in cancer progression and metastasis. These findings highlight the therapeutic potential of such compounds in treating cancer (Mukherjee et al., 2017).

Cholecystokinin Antagonism

- The development of non-peptide cholecystokinin antagonists, such as derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid, demonstrates applications in studying gastrointestinal physiology and potentially treating related disorders (Makovec et al., 1987).

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-8(11)4-6(5-9(12)13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWAQOHNLUGZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)

![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)